molecular formula C22H19F2N5O2 B606664 Chz868

Chz868

Cat. No.: B606664
M. Wt: 423.4 g/mol
InChI Key: KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHZ868 is a type II Janus kinase 2 (JAK2) inhibitor. It is known for its ability to inhibit the JAK2 enzyme, which plays a crucial role in various signaling pathways, particularly those involved in hematopoiesis and immune function. This compound has shown significant potential in treating myeloproliferative neoplasms and certain types of leukemia by targeting the JAK2 enzyme in its inactive conformation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHZ868 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

CHZ868 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

CHZ868 has a wide range of scientific research applications, including:

Mechanism of Action

CHZ868 exerts its effects by binding to the inactive conformation of the JAK2 enzyme. This binding prevents the phosphorylation and activation of JAK2, thereby inhibiting downstream signaling pathways, such as the JAK-STAT pathway. The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in JAK2-dependent cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to bind to the inactive conformation of JAK2, which allows it to overcome resistance mechanisms associated with type I JAK2 inhibitors. This unique binding mode makes this compound a valuable tool for studying JAK2 signaling and developing new therapeutic agents .

Properties

IUPAC Name

N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQLBXFPTDVFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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